

niclosamide mechanism of action mitochondrial uncoupling

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Compound Focus: Niclosamide

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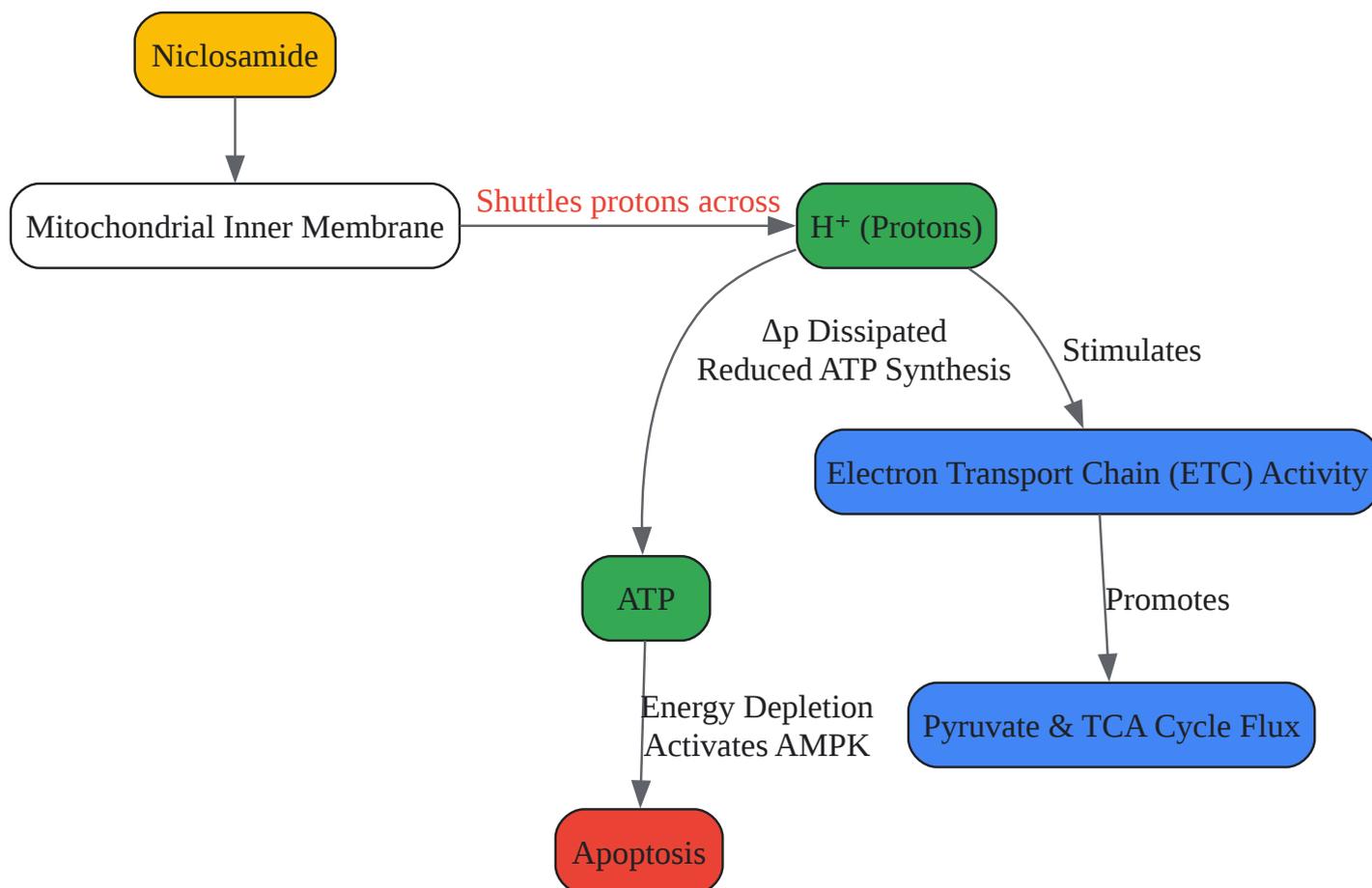
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Mechanism of Mitochondrial Uncoupling

Mitochondrial uncoupling disrupts oxidative phosphorylation by dissipating the proton gradient across the mitochondrial inner membrane. **Niclosamide** acts as a **protonophore**, shuttling protons into the mitochondrial matrix without ATP production [1] [2] [3].

- **Structural Requirements:** The salicylic acid ring's **phenolic hydroxyl (-OH) group** is essential for its protonophoric activity. Substitution of this group (e.g., with -CH₃) abolishes uncoupling and antitumor effects. Intramolecular hydrogen bonding with the anilide **amide group** increases hydrophobicity and stabilizes the structure for membrane permeability [1] [4] [2].
- **Functional Consequences:**
 - **Reduced ATP Synthesis:** Uncoupling collapses the proton motive force (Δp), leading to a sharp drop in intracellular ATP and increased ADP:ATP ratio [1] [3].
 - **Increased Oxygen Consumption:** Electron transport chain (ETC) activity is maximally stimulated to compensate for the dissipated gradient, increasing oxygen consumption even when ATP synthase is inhibited [1] [5].
 - **Metabolic Reprogramming:** The increased energy demand promotes pyruvate flux into mitochondria for oxidation, reducing glycolytic pathways like lactate production and the pentose phosphate pathway (PPP), which cancer cells rely on for anabolic processes [5] [2].

The following diagram illustrates this core mechanism and its major cellular consequences:



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Quantitative Data on Uncoupling Effects

The table below summarizes key quantitative findings from experimental studies on **niclosamide's** mitochondrial uncoupling effects.

Parameter Measured	Experimental Finding	Experimental Model	Citation
Minimal Uncoupling Concentration	0.5 μM (NEN); 2.0 μM (OCR assay); 20 μM (Oxyclozanide)	MC38 colon cancer cells	[5]

Parameter Measured	Experimental Finding	Experimental Model	Citation
Oxygen Consumption Rate (OCR)	Marked increase in OCR in the presence of oligomycin (ATP synthase inhibitor)	HCT116 cells	[1]
Intracellular ATP Levels	Sharp drop in ATP concentration; increased ADP:ATP ratio (effect more pronounced in p53 ^{-/-} cells)	HCT116 p53 ^{+/+} vs p53 ^{-/-} cells	[1]
Metabolomic Flux	Increased PDH/PC rate (pyruvate mitochondrial influx); decreased lactate, UDP/UTP (PPP), serine, glycine	MC38 cells with [U- ¹³ C]-glucose and NMR	[5]
Mitochondrial Membrane Potential ($\Delta\Psi_m$)	Reduction in TMRE fluorescence, indicating dissipation of $\Delta\Psi_m$	HCT116 and A549 cells	[1]

Key Experimental Protocols

Studying mitochondrial uncoupling involves specific assays to measure bioenergetic function and membrane integrity.

- **Oxygen Consumption Rate (OCR) with Oligomycin:** A hallmark assay for uncoupling [1] [5].
 - **Methodology:** Use a Seahorse XF Analyzer. Seed cells in a specialized microplate. Measure basal OCR. Inject ATP synthase inhibitor **oligomycin**. A subsequent **increase in OCR** after oligomycin indicates mitochondrial uncoupling, as protons enter the matrix without ATP synthase.
- **Mitochondrial Membrane Potential ($\Delta\Psi_m$) Measurement:**
 - **Methodology:** Use fluorescent, potentiometric dyes like **TMRE** or **JC-1**. Treat cells with the compound, load the dye, and measure fluorescence by flow cytometry or fluorescence microscopy. A **decrease in fluorescence signal** indicates dissipation of $\Delta\Psi_m$ [1] [5].
- **Intracellular ATP Quantification:**
 - **Methodology:** Use a luciferase-based ATP assay kit (e.g., CellTiter-Glo). Luciferase produces light in proportion to ATP concentration. Treat cells, lyse them, add reagent, and measure luminescence. **Reduced luminescence** indicates ATP depletion [1].
- **Metabolomic Flux Analysis (¹³C-Tracing):**
 - **Methodology:** Culture cells (e.g., MC38) with [U-¹³C]-**glucose**. Extract metabolites after drug treatment. Analyze using **NMR** or **LC-MS**. Track ¹³C-labeling patterns in metabolites (e.g.,

glutamate, lactate, ribose) to quantify changes in metabolic pathway fluxes like mitochondrial pyruvate oxidation and PPP activity [5].

Structure-Activity Relationship and Current Research

Understanding **niclosamide**'s structure is key to improving its drug properties.

- **Critical Functional Groups:**
 - **Phenolic -OH (Salicylic Acid Ring):** Essential for protonophoric activity; substitution abolishes uncoupling and antitumor effects [1] [4] [2].
 - **Anilide 4'-NO₂ Group:** Contributes to genotoxicity and DNA damage but is **not essential** for uncoupling. Its removal reduces genotoxicity while preserving anticancer activity [4] [6] [7].
 - **Amide Group:** Serves as a strong electron-withdrawing group; hydrogen bonding with the -OH group enhances hydrophobicity and uncoupling efficiency [4] [2].
- **Ongoing Research Directions:**
 - **Improving Bioavailability:** Efforts include creating salts (e.g., **Niclosamide Ethanolamine, NEN**), prodrugs, and nanotechnology-based formulations to overcome poor aqueous solubility [5] [2] [3].
 - **Reducing Off-Target Toxicity:** Developing **nitro-deficient analogues (ND-Nic)** to minimize genotoxicity while retaining antitumor efficacy [6] [7].
 - **Exploring Synergistic Combinations:** Investigating **niclosamide** as an adjuvant to overcome antibiotic resistance in bacteria and to enhance the efficacy of other anticancer therapies [8] [9].

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References

1. Mitochondrial uncoupling reveals a novel therapeutic ... [nature.com]
2. The magic bullet: Niclosamide [frontiersin.org]
3. Optimizing Niclosamide for Cancer Therapy: Improving ... [mdpi.com]
4. Structural investigations on the mitochondrial uncouplers ... [pmc.ncbi.nlm.nih.gov]

5. Effect of mitochondrial uncouplers niclosamide ... [nature.com]
6. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity ... [pmc.ncbi.nlm.nih.gov]
7. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity ... [mdpi.com]
8. Exploring Structure–Activity Relationships of Niclosamide ... [pmc.ncbi.nlm.nih.gov]
9. Niclosamide in prostate cancer: An inhibitor of AR-V7, a ... [sciencedirect.com]

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